5-amino-1-ethyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid

Lipophilicity LogP Drug Design

5-Amino-1-ethyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid (CAS 1506237-06-4) belongs to the 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid class, which serves as a versatile scaffold in medicinal chemistry and agrochemical research. Characterized by a pyrazole core bearing a free carboxylic acid at position 4, a methylsulfanyl group at position 3, an amino group at position 5, and an N1-ethyl substituent, this compound offers a distinct substitution pattern that influences key physicochemical properties relevant to reaction design, purification, and biological assay planning.

Molecular Formula C7H11N3O2S
Molecular Weight 201.25 g/mol
Cat. No. B13240081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-ethyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid
Molecular FormulaC7H11N3O2S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)SC)C(=O)O)N
InChIInChI=1S/C7H11N3O2S/c1-3-10-5(8)4(7(11)12)6(9-10)13-2/h3,8H2,1-2H3,(H,11,12)
InChIKeyCIGQKODDSCGQJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-ethyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic Acid: Core Properties for Procurement in Pyrazole-Based R&D Programs


5-Amino-1-ethyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid (CAS 1506237-06-4) belongs to the 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid class, which serves as a versatile scaffold in medicinal chemistry and agrochemical research [1]. Characterized by a pyrazole core bearing a free carboxylic acid at position 4, a methylsulfanyl group at position 3, an amino group at position 5, and an N1-ethyl substituent, this compound offers a distinct substitution pattern that influences key physicochemical properties relevant to reaction design, purification, and biological assay planning .

1 Pyrazole scaffold with free carboxylic acid enables direct amide coupling and salt formation
2 N1-ethyl substitution supports lipophilicity modulation without changing hydrogen-bond capacity
3 Suited for medicinal chemistry and agrochemical SAR programs requiring distinct substitution patterns

Why N1-Alkyl Variation in 5-Amino-3-methylsulfanyl-pyrazole-4-carboxylic Acids Precludes Unverified Substitution


Within the 5-amino-3-methylsulfanyl-pyrazole-4-carboxylic acid family, even single-atom changes at the N1 position induce measurable shifts in lipophilicity (LogP) and molecular flexibility (rotatable bond count) that can alter solubility profiles, membrane permeability, and target-binding conformations . Generic replacement of 5-amino-1-ethyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid with its N1-H or N1-methyl analogs without experimental verification therefore risks discrepancies in reaction yields, pharmacokinetic behavior, or biological readouts that are not predictable from scaffold-level assumptions alone.

Lipophilicity N1-alkyl variation may shift LogP and permeability, altering assay readouts relative to N1-Me or N1-H analogs
Conformation Rotatable bond count differs across N1-variants, potentially affecting target binding and metabolic profiles
Reactivity Free acid versus ethyl ester forms require different synthetic routes; direct substitution may introduce extra steps

Quantitative Differentiation of 5-Amino-1-ethyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic Acid Against N1-Variant Analogs


Increased Lipophilicity: N1-Ethyl vs. N1-Methyl LogP Comparison

The N1-ethyl substituent confers a significant increase in predicted LogP relative to the N1-methyl analog, as provided by vendor technical datasheets . This difference predicts enhanced passive membrane permeability but also reduced aqueous solubility, which directly impacts experimental design in biological assays.

N1-Ethyl vs. N1-Me LogP
Data to verify
ΔLogP = +0.48 (predicted)
Supports permeability-driven design parameter selection
Vendor-calculated LogP; experimental confirmation pending
Lipophilicity LogP Drug Design

Rotatable Bond Flexibility: N1-Ethyl vs. N1-Methyl Conformational Degrees of Freedom

Vendor datasheets indicate that the target compound contains one more rotatable bond than the N1-methyl comparator . This additional degree of freedom may influence entropic costs of target binding and metabolic stability.

Rotatable Bonds: N1-Et vs. N1-Me
Data to verify
Rotatable bonds = 3 vs. 2
May impact molecular recognition and clearance models
Vendor-calculated descriptor
Rotatable Bonds Conformational Flexibility Pharmacokinetics

Molecular Weight and TPSA Consistency Across N1-Variant Series

Despite structural differences, the topological polar surface area (TPSA) remains identical between the N1-ethyl and N1-methyl analogs (81.14 Ų) , while molecular weight increases predictably with the addition of a methylene unit. This indicates that hydrogen-bonding capacity is conserved, and the primary differentiation lies in hydrophobic surface area and shape.

TPSA & MW Across N1-Variants
Data to verify
TPSA = 81.14 Ų (conserved); MW +14 Da
Conserved H-bond capacity; altered ligand efficiency
Vendor-calculated TPSA and MW
Molecular Weight TPSA Drug-Likeness

Carboxylic Acid vs. Ethyl Ester: Reactivity and Stability Considerations for Synthesis Workflows

The free carboxylic acid form enables direct amide coupling or salt formation without the need for a deprotection step, in contrast to the common ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate intermediate (CAS 59541-46-7) [1]. The ethyl ester analog is employed as a prodrug or protected intermediate in analgesic/anti-inflammatory SAR studies [2], but requires hydrolysis to the acid for certain downstream transformations, adding a synthetic step.

Carboxylic Acid vs. Ethyl Ester
Method context
Direct amide coupling (1 step vs. 2 steps)
Streamlines synthesis; may reduce processing time
Standard peptide coupling conditions
Carboxylic Acid Ethyl Ester Synthetic Intermediate

Potential for Salt and Co-Crystal Formation: Functional Group Accessibility of the Free Acid

The presence of a free carboxylic acid group in the target compound permits salt and co-crystal formation with pharmaceutically acceptable bases, a strategy commonly used to enhance solubility and dissolution rate [1]. The N1-ethyl analog may exhibit altered packing motifs compared to N1-methyl or N1-H analogs due to steric influences on hydrogen-bond network geometry, as suggested by crystal engineering studies on related pyrazole-4-carboxylic acids.

Salt & Co-Crystal Formation
Reported
Free acid enables O–H···O dimer motifs
May support solid-form screening for differentiated properties
Crystal packing inferred from analog structures
Salt Formation Co-Crystal Solubility Enhancement

Metabolic Stability: N1-Alkyl Blocking of Potential N-Dealkylation Sites

The N1-ethyl group is metabolically more stable toward oxidative N-dealkylation compared to larger N-alkyl chains, while providing greater steric shielding than N1-H or N1-methyl against metabolic attack at the pyrazole nucleus [1]. Although direct comparative metabolic stability data for this specific compound are lacking, SAR studies on related aminopyrazole series indicate that N1-ethyl substitution offers a balance between metabolic stability and molecular weight [1].

Metabolic Stability: N1-Ethyl
Class-level
N1-ethyl may offer balance between stability and MW
Supports consideration in lead optimization if metabolic stability key
Class-level inference; direct data unavailable
Metabolic Stability N-Dealkylation CYP450

Optimal Deployment Scenarios for 5-Amino-1-ethyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic Acid Based on Differentiated Physicochemical Profile


Medicinal Chemistry Hit-to-Lead Optimization Requiring Fine-Tuned Lipophilicity

When a pyrazole-based hit compound with an N1-methyl substituent shows insufficient cellular permeability (LogP too low), replacement with the N1-ethyl analog (ΔLogP +0.48) can enhance membrane partitioning without altering hydrogen-bond capacity (conserved TPSA of 81.14 Ų) . This scenario is common in CNS and anti-infective programs where balanced LogP is critical for target engagement.

Multi-Step Synthesis Where Direct Amide Coupling Saves a Deprotection Step

For convergent synthetic routes requiring the introduction of diverse amine fragments at the 4-position, the free carboxylic acid form of the target compound enables single-step amide bond formation, avoiding the ester hydrolysis required when procuring the more common ethyl ester intermediate [1]. This reduces the linear step count by one and minimizes material loss during protective group manipulation.

Solid-State Formulation Screening of Pyrazole-Based APIs

The N1-ethyl substituent, combined with the 5-amino and 4-carboxylic acid groups, provides a unique hydrogen-bond donor/acceptor topology that can generate distinct crystal packing motifs compared to N1-H or N1-methyl analogs [2]. This may be exploited in co-crystal screening to achieve patentable solid forms with improved solubility, stability, or manufacturability.

Exploratory SAR Studies on Pyrazole-4-carboxylic Acid Pharmacophores

The compound serves as a late-stage diversification point in SAR campaigns targeting protein tyrosine phosphatases, kinases, or ALKBH1 demethylases, where the N1-ethyl group provides a distinct steric and electronic environment relative to methyl or hydrogen, potentially leading to improved selectivity or potency [3]. Procurement of this specific analog ensures that the SAR matrix includes the critical N1-ethyl data point.

Application
Selection Property
Validation Focus
Hit-to-lead lipophilicity optimization
N1-ethyl lipophilicity differentiation
Membrane permeability assay context
Multi-step synthesis with direct amide coupling
Free carboxylic acid reactivity
Synthetic step-count and yield verification
Solid-form screening of pyrazole APIs
Hydrogen-bond donor/acceptor topology
Crystal packing and dissolution profiling
Exploratory SAR studies on pyrazole pharmacophores
Distinct steric and electronic N1-ethyl environment
Selectivity/potency endpoint evaluation in target assays
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